molecular formula C6H9BrO3 B1626625 Methyl 5-bromo-2-oxopentanoate CAS No. 62691-70-7

Methyl 5-bromo-2-oxopentanoate

Cat. No. B1626625
CAS RN: 62691-70-7
M. Wt: 209.04 g/mol
InChI Key: PNAAVYIUKOVLBX-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-oxopentanoate” is a solvent used in the synthesis of other organic compounds . It can be synthesized from trifluoroacetic acid and squamous carcinoma . This compound has been shown to inhibit the growth of squamous carcinoma . It is also a useful reagent in the synthesis of (acetyl)hydroxyfurans and furanalkanoates .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-2-oxopentanoate” is C6H9BrO3 . The InChI code is 1S/C6H9BrO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 . The molecular weight is 209.04 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-oxopentanoate” is a colorless to yellow liquid or semi-solid or solid or lump . The boiling point is 125-128 C at 9 mmHg .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

Methyl 5-bromo-2-oxopentanoate is used in the synthesis of various amino acids and derivatives. For instance, Yuan (2006) described the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride using a process involving esterification, bromination, and acidolysis, starting from levulinic acid, where methyl 5-bromo-2-oxopentanoate plays a crucial role (Yuan, 2006).

Application in Membrane Technology

In the field of membrane technology, Tavajohi Hassankiadeh et al. (2015) utilized a derivative of Methyl 5-bromo-2-oxopentanoate, Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, in the fabrication of poly(vinylidine fluoride) hollow fiber membranes. This study highlighted the influence of the solvent on membrane morphology and performance (Tavajohi Hassankiadeh et al., 2015).

Organic Synthesis and Reaction Studies

Methyl 5-bromo-2-oxopentanoate is also significant in organic synthesis and reaction studies. Vasin et al. (2017) explored its reaction with acetylacetone, demonstrating its potential in creating complex organic compounds (Vasin, Bolusheva, & Somov, 2017). Similarly, Zimmer et al. (1992) used it for synthesizing 6-Siloxy-Substituted 5,6-Dihydro-4H-1,2-oxazines, key building blocks for natural products (Zimmer, Collas, Roth, & Reissig, 1992).

Metabolic Studies

In metabolic research, Hutton, Sener, and Malaisse (1979) investigated the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, which is structurally similar to Methyl 5-bromo-2-oxopentanoate. This study contributes to understanding the metabolic pathways and physiological roles of such compounds (Hutton, Sener, & Malaisse, 1979).

Photodynamic Therapy Research

Photodynamic therapy research, as discussed by Dirschka et al. (2012), involves derivatives of Methyl 5-bromo-2-oxopentanoate, specifically in the treatment of actinic keratosis. This study highlights its potential in medical applications (Dirschka et al., 2012).

Enzymatic Methods in Plasma Analysis

Schadewaldt, Wendel, Hammen, and Hummel (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, showcasing the importance of similar compounds in biochemical analysis (Schadewaldt, Wendel, Hammen, & Hummel, 1996).

Safety And Hazards

“Methyl 5-bromo-2-oxopentanoate” is classified as Acute Tox. 5 with hazard statements H303, H313, H315, H319, H333, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .

properties

IUPAC Name

methyl 5-bromo-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAAVYIUKOVLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548943
Record name Methyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-oxopentanoate

CAS RN

62691-70-7
Record name Methyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Jones' reagent (CrO3 :9.58 g, H2SO4 : 8.47 ml, H2O:36.8 ml) was added to a magnetically stirred solution of Part (3) compound (12.53 g, 59.3 mmole) in acetone (150 ml) at room temperature. The addition was controlled to maintain the temperature below 35° C. After the completion of the addition, the reaction was stirred at room temperature for 45 minutes. Isopropyl alcohol (30 ml) was added dropwise and stirred for 30 minutes. The reaction was then diluted with H2O (500 ml) and the products were extracted with CH2Cl2 (1 1.). The CH2Cl2 layer was washed with brine (100 ml×3) and dried over MgSO4. Filtration and evaporation of solvents gave the title compound (11.4 g, 54.5 mmole, 92%) as a colorless liquid.
Name
Jones' reagent
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
compound
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Mitani, Y Tanaka, A Sawada, A Misu, Y Matsumoto - 2008 - Wiley Online Library
… Treatment of the oxime derivative prepared from methyl 5-bromo-2-oxopentanoate with the trialkylzincate gave an α-alkyl proline derivative via the addition reaction followed by the …
M Cushman, D Yang, S Gerhardt, R Huber… - The Journal of …, 2002 - ACS Publications
… Methyl 5-bromo-2-oxopentanoate (29) (1.0 g, 4.8 mmol), trimethylorthoformate (1.0 g, 9.6 mmol), and concentrated sulfuric acid (2 drops) were stirred under nitrogen at room …
Number of citations: 57 pubs.acs.org
H Ding, AG Roberts, PG Harran - Angewandte Chemie, 2012 - Wiley Online Library
… Methyl-5-bromo-2-oxopentanoate (3, Scheme 2) is available on a mole scale by degrading carboethoxylated γ-butyrolactone with HBr/AcOH and esterifying the resultant α-ketoacid by …
Number of citations: 38 onlinelibrary.wiley.com
AG Roberts - 2013 - search.proquest.com
… 2-26 derived from the condensation of methyl-5-bromo-2-oxopentanoate 2-27[23], pyrrole-2… access to the system beginning with methyl-5-bromo-2-oxopentanoate 2-27 and pyrrole-2…
Number of citations: 3 search.proquest.com
T Lindel - The Alkaloids: Chemistry and Biology, 2017 - Elsevier
… For the synthesis of 116, pyrrole-2-carboxhydrazide (109) was condensed with methyl 5-bromo-2-oxopentanoate (110), followed by conversion to the acid chloride and coupling with …
Number of citations: 50 www.sciencedirect.com
Q Li - 2008 - utswmed-ir.tdl.org
Palau'amine is a natural product originally isolated in 1993 from the marine sponge Stylotella aurantium. It is reported to posess impressive biological activities, including: antifungal, …
Number of citations: 2 utswmed-ir.tdl.org
A Herath - 2018 - rc.library.uta.edu
… Harran and co-workers16 were able to build up the compound 95 via condensation of methyl-5bromo-2-oxopentanoate 93 and pyrrole-2-carboxylic acid hydrazide 94. The acid from 95 …
Number of citations: 0 rc.library.uta.edu

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